molecular formula C7H8F3NS B13535708 Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine

Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine

Cat. No.: B13535708
M. Wt: 195.21 g/mol
InChI Key: XPEWCXXUJKIFLW-UHFFFAOYSA-N
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Description

Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine is a compound that features a thiophene ring substituted with a trifluoromethyl group at the 5-position and a methylamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine typically involves the introduction of the trifluoromethyl group and the methylamine group onto the thiophene ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The methylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the methylamine group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Compounds with reduced trifluoromethyl groups.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({[5-(trifluoromethyl)thiophen-2-yl]methyl})amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H8F3NS

Molecular Weight

195.21 g/mol

IUPAC Name

N-methyl-1-[5-(trifluoromethyl)thiophen-2-yl]methanamine

InChI

InChI=1S/C7H8F3NS/c1-11-4-5-2-3-6(12-5)7(8,9)10/h2-3,11H,4H2,1H3

InChI Key

XPEWCXXUJKIFLW-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=C(S1)C(F)(F)F

Origin of Product

United States

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